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molecular formula C12H16O2SSi B8310770 (3-Methanesulfonyl-phenylethynyl)-trimethylsilane

(3-Methanesulfonyl-phenylethynyl)-trimethylsilane

Cat. No. B8310770
M. Wt: 252.41 g/mol
InChI Key: MGDDFAHTGRYMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07998995B2

Procedure details

Into a sealable tube was weighed 2.06 g (8.76 mmol) of 1-bromo-3-methanesulfonyl-benzene, 93 mg of palladium acetate, 122 mg of triphenylphosphine, 79 mg of copper (I) iodide, 10.0 mL of triethylamine, and 2.0 mL of trimethylsilylacetylene. The reaction vessel was sealed and was heated at 80-85° C. for 1 h then was filtered of solids with added ethyl acetate. The filtrate was concentrated in vacuo and was purified by silica gel flash chromatography (Jones Flashmaster, 50 g Silica gel, gradient elution from 100% hexanes to 40% ethyl acetate over 30 minutes). Appropriate fractions were combined and concentrated in vacuo affording (3-methanesulfonyl-phenylethynyl)-trimethylsilane as a faintly yellow oil, yield: 1.60 g (72%). 1H NMR (CDCl3): δ 8.04 (s, 1H), 7.88 (d, J=8 Hz, 1H), 7.71 (d, J=8 Hz, 1H), 3.05 (s, 3H), 0.27 (s, 9H).
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
93 mg
Type
catalyst
Reaction Step Four
Name
copper (I) iodide
Quantity
79 mg
Type
catalyst
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([S:8]([CH3:11])(=[O:10])=[O:9])[CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:31][Si:32]([C:35]#[CH:36])([CH3:34])[CH3:33]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]I.C(N(CC)CC)C>[CH3:11][S:8]([C:4]1[CH:3]=[C:2]([C:36]#[C:35][Si:32]([CH3:34])([CH3:33])[CH3:31])[CH:7]=[CH:6][CH:5]=1)(=[O:10])=[O:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
2.06 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)S(=O)(=O)C
Step Two
Name
Quantity
122 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Four
Name
Quantity
93 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
copper (I) iodide
Quantity
79 mg
Type
catalyst
Smiles
[Cu]I
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a sealable tube was weighed
CUSTOM
Type
CUSTOM
Details
The reaction vessel was sealed
FILTRATION
Type
FILTRATION
Details
then was filtered of solids with added ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
was purified by silica gel flash chromatography (Jones Flashmaster, 50 g Silica gel, gradient elution from 100% hexanes to 40% ethyl acetate over 30 minutes)
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C=C(C=CC1)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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